molecular formula C11H16FNO B13259768 [1-(3-Fluorophenyl)ethyl](2-methoxyethyl)amine

[1-(3-Fluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13259768
M. Wt: 197.25 g/mol
InChI Key: HWRXDERWODBZLZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethylamine is an organic compound with the molecular formula C11H16FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and the ethylamine chain is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorophenylacetonitrile with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of 1-(3-Fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways .

Medicine

In medicine, 1-(3-Fluorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring may enhance its binding affinity to these targets, leading to various biological effects. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the fluorine and methoxyethyl substitutions.

    3-Fluorophenethylamine: Similar structure but without the 2-methoxyethyl group.

    2-Methoxyethylamine: Lacks the phenyl ring and fluorine substitution.

Uniqueness

1-(3-Fluorophenyl)ethylamine is unique due to the presence of both the fluorine atom and the 2-methoxyethyl group. These substitutions confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H16FNO/c1-9(13-6-7-14-2)10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

HWRXDERWODBZLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NCCOC

Origin of Product

United States

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